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molecular formula C6H16Cl2N2O B2435489 (4-Aminopiperidin-4-yl)methanol dihydrochloride CAS No. 412357-30-3

(4-Aminopiperidin-4-yl)methanol dihydrochloride

Cat. No. B2435489
M. Wt: 203.11
InChI Key: KMMUGTOPOLLQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138397B2

Procedure details

A mixture comprising 3.78 g of N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine (a compound obtained in Reference Example 6-3 (1)) and 38 ml of concentrated hydrochloric acid was refluxed for 3 days. The reaction mixture was concentrated and the residue was washed with tetrahydrofuran to obtain 2.8 g of 4-amino-4-hydroxymethylpiperidine dihydrochloride.
Name
N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 6-3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([NH:17]C(OCC2C=CC=CC=2)=O)([CH2:14][O:15]C)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:28]>>[ClH:28].[ClH:28].[NH2:17][C:11]1([CH2:14][OH:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine
Quantity
3.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(COC)NC(=O)OCC1=CC=CC=C1
Step Two
Name
Example 6-3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1(CCNCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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